1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride
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Overview
Description
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorinated pyridine ring, a methoxyphenyl group, and a piperazine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride typically involves multiple steps, including the formation of the pyridine ring, the introduction of the fluorine and methyl groups, and the coupling with the piperazine derivative. Common reagents used in these reactions include fluorinating agents, methylating agents, and coupling reagents such as EDCI or DCC. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and crystallization from suitable solvents are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar fluorinated structure, used as a precursor in polymer synthesis.
4-Methoxyphenethylamine: A compound with a methoxyphenyl group, used in various chemical and biological studies.
Uniqueness
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorinated pyridine ring and piperazine moiety make it particularly interesting for medicinal chemistry and drug development.
Properties
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2.ClH/c1-13-11-15(20-12-14(13)19)18(23)22-9-7-21(8-10-22)16-5-3-4-6-17(16)24-2;/h3-6,11-12H,7-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVOXJOTUQCLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C3=CC=CC=C3OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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